D-Glucose-13C3
Description
Fundamentals of Stable Isotope Labeling in Biological Systems
Stable isotope labeling is a technique that involves replacing one or more atoms in a molecule with a stable isotope of the same element. ontosight.ai Stable isotopes possess the same number of protons and electrons as their more abundant counterparts but differ in the number of neutrons, resulting in a greater atomic mass. youtube.com This mass difference does not significantly alter the chemical properties of the molecule, allowing it to be processed by cellular enzymes in the same manner as the unlabeled version. ontosight.ai
The core principle of this method is the ability to distinguish the labeled molecules from the unlabeled ones. This is typically achieved using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. ontosight.aiyoutube.com Mass spectrometry separates molecules based on their mass-to-charge ratio, easily detecting the mass increase caused by the incorporated stable isotope. ontosight.ai NMR spectroscopy, on the other hand, can detect isotopes with a non-zero nuclear spin, such as Carbon-13, providing information about the specific position of the label within the molecule's structure. ontosight.ai By introducing a labeled substrate and analyzing the labeling patterns in the products, scientists can deduce the pathways taken and the relative activity of different metabolic routes. nih.gov
| Stable Isotope | Natural Abundance (%) | Use in Research |
| Carbon-13 (¹³C) | ~1.1% | Tracing carbon backbones in central carbon metabolism, lipid synthesis, and amino acid metabolism. |
| Nitrogen-15 (¹⁵N) | ~0.37% | Studying amino acid and nucleotide metabolism, and protein synthesis. |
| Deuterium (²H) | ~0.015% | Investigating water metabolism, fatty acid synthesis, and as a general metabolic tracer. |
| Oxygen-18 (¹⁸O) | ~0.2% | Probing reactions involving water or molecular oxygen, such as respiration and photosynthesis. |
Evolution and Significance of Carbon-13 Isotope Tracers
The concept of using isotopes as tracers in biological research dates back to the early 20th century, initially relying on radioactive isotopes like Carbon-14 (¹⁴C). While groundbreaking, the use of radioisotopes posed safety risks and limitations. The subsequent development of highly sensitive mass spectrometry and NMR techniques paved the way for the widespread adoption of stable isotopes, which are non-radioactive and safe for use in a wide range of studies, including those involving human subjects. ontosight.ai
Among the stable isotopes, Carbon-13 (¹³C) has emerged as the most prominent tracer for studying the backbone of biological chemistry: carbon metabolism. ontosight.ai Since glucose, fatty acids, and amino acids are all carbon-based molecules, labeling them with ¹³C allows researchers to follow the flow of carbon atoms through central metabolic pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. mdpi.com This has been particularly significant in understanding the metabolic reprogramming that occurs in diseases such as cancer and diabetes. ontosight.aimdpi.com Cancer cells, for instance, are known to exhibit altered glucose metabolism, and ¹³C-glucose tracers have been instrumental in dissecting these changes, offering potential targets for therapy. ontosight.aimdpi.com
Specific Role and Advantages of D-Glucose-13C3 in Academic Investigations
This compound, specifically D-Glucose labeled with Carbon-13 at the first, second, and third carbon positions ([1,2,3-¹³C₃]glucose), is a powerful and specialized tracer for dissecting central carbon metabolism. The strategic placement of these three labels provides distinct advantages for resolving fluxes through key metabolic intersections.
The utility of this tracer stems from the specific and divergent fates of the C1, C2, and C3 carbons of glucose as they are processed through glycolysis and enter the TCA cycle. researchgate.net
Glycolysis: In the glycolytic pathway, the six-carbon glucose molecule is split into two three-carbon pyruvate (B1213749) molecules. The C1, C2, and C3 of glucose become the C3, C2, and C1 of pyruvate, respectively.
Pyruvate Dehydrogenase (PDH) Reaction: The C1 of pyruvate (which originated from C3 of glucose) is removed as carbon dioxide (CO₂) by the enzyme pyruvate dehydrogenase when pyruvate is converted to acetyl-CoA. researchgate.net
TCA Cycle Entry: The remaining two carbons of acetyl-CoA (from C1 and C2 of glucose) enter the TCA cycle. These carbons are released as CO₂ only in subsequent turns of the cycle. researchgate.net
This differential fate allows researchers using D-Glucose-1,2,3-¹³C₃ to simultaneously probe multiple pathways:
Measuring PDH Flux: By tracking the loss of the ¹³C label from the C3 position of glucose as ¹³CO₂, researchers can directly measure the rate of pyruvate decarboxylation, which is a critical control point for glucose oxidation. researchgate.netresearchgate.net
Distinguishing Glycolysis from the Pentose Phosphate Pathway (PPP): The PPP decarboxylates the C1 position of glucose. While D-Glucose-1,2,3-¹³C₃ is not the most common tracer for PPP, the labeling pattern in downstream metabolites like lactate (B86563) and pyruvate can still provide information to help distinguish the relative activities of these interconnected pathways when combined with other measurements.
Tracing Carbon into the TCA Cycle: The ¹³C labels on the C1 and C2 positions of glucose are retained in acetyl-CoA and can be tracked as they incorporate into TCA cycle intermediates like citrate (B86180) and glutamate (B1630785). researchgate.net This provides a clear measure of how much glucose is contributing to mitochondrial oxidative metabolism.
In a study evaluating changes in glucose metabolism in diabetic rats, [1,2,3-¹³C]glucose breath tests were used to assess the metabolism of different carbon atoms. researchgate.net The results indicated that the metabolism of [3-¹³C]glucose was enhanced just before the onset of diabetes, highlighting the tracer's ability to detect subtle, position-specific changes in metabolic flux. researchgate.net
| Glucose Carbon Position | Fate in Pyruvate | Subsequent Metabolic Fate | Information Gained with [1,2,3-¹³C₃]glucose |
| C1 | Becomes C3 of Pyruvate | Enters TCA cycle via Acetyl-CoA | Traces carbon entry into the TCA cycle. |
| C2 | Becomes C2 of Pyruvate | Enters TCA cycle via Acetyl-CoA | Traces carbon entry into the TCA cycle. |
| C3 | Becomes C1 of Pyruvate | Lost as CO₂ in PDH reaction | Measures flux from pyruvate to acetyl-CoA. |
| C4 | Becomes C1 of Pyruvate | Lost as CO₂ in PDH reaction | Unlabeled in this tracer. |
| C5 | Becomes C2 of Pyruvate | Enters TCA cycle via Acetyl-CoA | Unlabeled in this tracer. |
| C6 | Becomes C3 of Pyruvate | Enters TCA cycle via Acetyl-CoA | Unlabeled in this tracer. |
By providing a multi-faceted view of glucose catabolism from a single tracer, D-Glucose-1,2,3-¹³C₃ offers a nuanced and powerful approach for academic investigations into the intricate regulation of central carbon metabolism.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
183.13 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(4,5,6-13C3)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2+1,4+1,6+1 |
InChI Key |
GZCGUPFRVQAUEE-VPGZLUDVSA-N |
Isomeric SMILES |
[13CH2]([13C@H]([13C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Methodological Framework for D Glucose 13c3 Tracer Studies
Synthesis and Isotopic Enrichment of D-Glucose-13C3 for Research Applications
The production of specifically labeled D-Glucose-¹³C₃ isotopologues for research is achieved through multi-step chemical synthesis. These synthetic routes allow for the precise placement of ¹³C atoms within the glucose molecule, which is critical for tracing the fate of specific carbon atoms through metabolic pathways.
One documented method outlines the synthesis of D-(1,5,6-¹³C₃)Glucose. nih.gov The process begins with D-(1,2-¹³C₂)Mannose and proceeds through several chemical transformations. A key step involves the Ruff degradation of D-(5,6-¹³C₂)mannonic acid to yield D-(4,5-¹³C₂)arabinose. nih.gov Subsequently, a cyanohydrin reduction converts the arabinose into a mixture of D-(1,5,6-¹³C₃)glucose and D-(1,5,6-¹³C₃)mannose. nih.gov
Furthermore, the synthesis of another isotopologue, D-(2,5,6-¹³C₃)Glucose, can be achieved from the D-(1,5,6-¹³C₃)mannose generated in the previous synthesis through a process of molybdate-catalyzed epimerization. nih.gov
The table below summarizes the key stages in the synthesis of D-(1,5,6-¹³C₃)Glucose.
| Starting Material | Key Intermediate Steps | Final Product |
|---|---|---|
| D-(1,2-¹³C₂)Mannose | Conversion to methyl D-(1,2-¹³C₂)mannopyranosides; Oxidation to methyl D-(1,2-¹³C₂)mannopyranuronides; Hydrolysis to D-(1,2-¹³C₂)mannuronic acid; Conversion to D-(5,6-¹³C₂)mannonic acid; Ruff degradation to D-(4,5-¹³C₂)arabinose. nih.gov | D-(1,5,6-¹³C₃)Glucose nih.gov |
Experimental Design and Administration Strategies for this compound
The successful application of D-Glucose-¹³C₃ in metabolic studies hinges on a robust experimental design, whether for in vitro cellular models or in vivo animal investigations.
In vitro studies using cultured cells allow for a controlled environment to probe specific metabolic responses.
For isotopic enrichment in vitro, standard cell culture media are modified. The unlabeled glucose is replaced with D-Glucose-¹³C₃. It is crucial to ensure that the labeled glucose is the primary carbon source to accurately trace its metabolic fate. The concentration of the labeled glucose in the medium can be manipulated to mimic physiological or pathological conditions, such as the high-glucose environment characteristic of diabetes. nih.gov The culture is then maintained for a predetermined period to allow for the uptake and metabolism of the labeled substrate.
The timing and duration of exposure to the D-Glucose-¹³C₃ tracer are defined by the specific metabolic state being investigated. Two primary protocols are employed: steady-state and non-steady-state labeling.
Steady-State Labeling: This approach is used when the biological system is in a metabolic pseudo-steady state, meaning that key parameters like nutrient uptake rates are constant over time. nih.gov In this protocol, cells are cultured with the ¹³C-labeled glucose for a duration sufficient to achieve isotopic steady state, where the ¹³C enrichment in the metabolites of interest becomes stable. nih.gov Reaching isotopic steady state varies for different metabolic pathways; for example, glycolytic intermediates may reach a steady state within minutes, whereas TCA cycle intermediates can take several hours. nih.govnorthwestern.edu This method is informative for determining the relative contributions of different pathways to the production of a specific metabolite. nih.gov
Non-Steady-State Labeling: This protocol is applied when the system is not in a metabolic steady state, such as following an acute signaling event or a change in nutrient availability. nih.gov It involves tracking the dynamic incorporation of the ¹³C label into various metabolites over a time course. While more complex to interpret, non-steady-state data can provide valuable qualitative and quantitative information on metabolic pathway fluxes under dynamic conditions. nih.gov With bolus injections in vivo, a true isotopic steady state is generally not achieved, making it a form of non-steady-state analysis. nih.gov
In vivo studies in preclinical animal models, such as mice, provide insights into systemic metabolism in the context of a whole organism.
Several methods are available for administering D-Glucose-¹³C₃ to animal models, each with specific advantages suitable for different experimental questions. nih.gov
Infusion: Continuous infusion of the tracer, often via a tail vein catheter, is a common method. nih.govnih.govnih.gov This technique allows for maintaining a relatively stable concentration of the labeled glucose in the bloodstream over time, which is crucial for studies aiming to achieve a pseudo-steady state of isotopic enrichment in tissues. nih.gov A priming intraperitoneal bolus may be administered before the continuous infusion to rapidly increase the initial enrichment. nih.gov
Bolus Injection: This method involves the administration of a single or repeated dose of the tracer, typically through intravenous (e.g., tail vein) or intraperitoneal injection. nih.govnih.gov Repeated bolus injections can achieve higher isotopic enrichments over longer periods compared to a single injection. nih.gov This approach is useful for tracking the rapid uptake and initial metabolic processing of glucose.
Oral Gavage: Oral gavage provides a non-invasive and cost-effective method for delivering the labeled glucose. uky.eduresearchgate.net This technique mimics the physiological route of dietary glucose absorption and is particularly relevant for studies investigating postprandial glucose metabolism. uky.eduresearchgate.net Following oral administration, the time course of ¹³C enrichment can be tracked in plasma and various tissues to understand whole-body glucose distribution and metabolism. uky.eduresearchgate.net
The following table compares the primary isotope delivery methods used in preclinical models.
| Delivery Method | Description | Primary Application/Advantage | Reference |
|---|---|---|---|
| Continuous Infusion | Tracer is administered at a constant rate over time, often intravenously. | Achieves and maintains a stable level of isotopic enrichment in the blood, useful for steady-state analysis. | nih.govnih.gov |
| Bolus Injection | A single or repeated concentrated dose of the tracer is administered, typically intravenously or intraperitoneally. | Allows for higher enrichment over longer periods with repeated doses; useful for tracking acute metabolic changes. | nih.gov |
| Oral Gavage | Tracer is administered directly into the stomach using a feeding needle. | Mimics physiological dietary intake, cost-effective, and minimally invasive. Ideal for studying postprandial metabolism. | uky.eduresearchgate.net |
In Vivo Animal Model Investigations Utilizing this compound
Achievement of Isotopic and Metabolic Steady State in Animal Systems
In tracer studies utilizing this compound in animal models, the achievement of both metabolic and isotopic steady state is a critical prerequisite for accurate metabolic flux analysis. nih.gov Metabolic steady state implies that intracellular metabolite concentrations and reaction rates are constant over the measurement period. nih.gov Isotopic steady state is reached when the fractional enrichment of ¹³C in the metabolites of interest becomes stable, indicating that the rate of isotope inflow into a metabolite pool is balanced by the rate of outflow. nih.gov
Researchers must verify that a pseudo-steady state has been achieved, where changes in fluxes and concentrations are minimal on the timescale of the measurement. nih.gov This is particularly important in complex in vivo systems where achieving a true steady state can be challenging. nih.gov For example, in some mammalian cell culture models, achieving isotopic steady state in certain amino acid pools can be difficult due to rapid exchange with extracellular pools. nih.gov Therefore, experimental designs often involve time-course analyses to confirm that the isotopic enrichment of key metabolites has plateaued before samples are collected for final analysis. nih.gov
This compound Application in Plant Metabolic Research
The use of ¹³C-labeled glucose, such as this compound, is a powerful tool for dissecting the complex, compartmentalized metabolic networks within plant cells. researchgate.net These tracer studies help define the cellular phenotype and facilitate rational metabolic engineering by quantifying the flow of carbon through various pathways. researchgate.net A significant challenge in plant metabolomics is distinguishing between metabolic activities occurring in different subcellular compartments, such as the cytosol and plastids. researchgate.net
By supplying ¹³C-labeled glucose and analyzing the isotopic enrichment in downstream products, researchers can trace the journey of carbon atoms. For example, analyzing the ¹³C patterns in fatty acids can help determine the fluxes into seed lipid reserves, resolving contributions from both plastidic and cytosolic reactions. researchgate.net Similarly, examining the labeling of cell wall components, which can constitute a major portion of seed biomass, provides novel information that can improve the estimation of fluxes through cytosolic glycolytic intermediates. researchgate.net While many studies use labeled CO₂, the principles of tracing carbon apply to glucose tracers as well, allowing for the investigation of photorespiratory intermediates like glycine, serine, and glycerate. nih.gov
These strategies enhance the quantification of key carbon fluxes within the intricate metabolic network of plants, providing a more detailed understanding of plant central carbon metabolism. researchgate.net
This compound Utilization in Microbial Fermentation and Metabolism Studies
Stable isotope-based metabolic flux analysis, particularly using ¹³C-labeled glucose, is a cornerstone for quantitatively understanding the metabolic networks of microorganisms. creative-proteomics.comspringernature.com This approach is widely used to elucidate microbial metabolism for the production of biochemicals and to study fermentation pathways. nih.govnih.gov In a typical experiment, microbes are cultured on a medium where the primary carbon source is a ¹³C-labeled glucose variant. springernature.comresearchgate.net As the cells metabolize the glucose, the ¹³C atoms are incorporated into various intracellular and extracellular metabolites. creative-proteomics.com
After the culture reaches an isotopic and metabolic steady state, the distribution of ¹³C in key metabolites, often protein-bound amino acids or fermentation end-products, is measured. researchgate.net This labeling pattern provides a detailed fingerprint of the metabolic pathways that were active. For example, the metabolism of [1,2,3,4,5,6-¹³C₆] glucose through glycolysis results in two molecules of [1,2,3-¹³C₃] pyruvate (B1213749). core.ac.uk The subsequent conversion of this labeled pyruvate into fermentation products like ethanol, acetate, propionate (B1217596), and butyrate (B1204436) can be traced to reveal the specific pathways used by the microbial community. core.ac.ukresearchgate.net
One study on cathodic electro-fermentation (CEF) used fully labeled ¹³C glucose to investigate shifts in the metabolic pathways of a mixed microbial culture. nih.govresearchgate.net The results demonstrated that applying a cathodic potential enhanced the production yields of acetate, propionate, and butyrate compared to open-circuit conditions. nih.gov By tracing the ¹³C, the study could establish metabolic pathway models showing an increased abundance of fully labeled propionate and butyrate, indicating a significant shift in the fermentation process induced by the electrical potential. nih.govresearchgate.net
| Product | Control (OCP) Yield (mol/mol glucose) | Cathodic Electro-Fermentation (CEF) Yield (mol/mol glucose) |
|---|---|---|
| Acetate | 0.54 ± 0.09 | 0.90 ± 0.10 |
| Propionate | 0.15 ± 0.04 | 0.22 ± 0.03 |
| Butyrate | 0.20 ± 0.001 | 0.34 ± 0.05 |
Advanced Analytical Techniques for this compound and its Metabolites
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) is a primary analytical technique for detecting and quantifying the incorporation of ¹³C from labeled glucose into various metabolites. creative-proteomics.comnih.gov The fundamental principle involves measuring the mass-to-charge ratio of ionized molecules. When a metabolite incorporates ¹³C atoms from a tracer like this compound, its mass increases by one dalton for each ¹³C atom incorporated. youtube.com This results in a shift in the mass spectrum for that metabolite, creating a pattern of mass isotopologues (molecules of the same compound that differ only in their isotopic composition). youtube.com The analysis of these mass isotopologue distributions (MIDs) is central to metabolic flux analysis, as it reveals the contribution of the tracer to the production of downstream metabolites. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the isotopic analysis of metabolites derived from this compound. nih.gov This technique is particularly well-suited for analyzing thermally stable and volatile compounds. nih.gov In a typical workflow, metabolites are extracted from cells or tissues and then chemically modified through a process called derivatization. nih.gov Derivatization is necessary to make non-volatile metabolites, such as amino acids and organic acids, volatile enough to pass through the gas chromatograph. nih.gov
Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass analyzer detects the mass-to-charge ratio of these fragments, providing both the identity of the metabolite and its ¹³C labeling pattern. springernature.comresearchgate.net GC-MS is frequently used to measure ¹³C enrichment in proteinogenic amino acids, which provides a comprehensive view of central carbon metabolism fluxes. creative-proteomics.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS and HRMS) in Metabolomics
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in metabolomics for analyzing metabolites from this compound tracer studies. nih.govnih.gov Unlike GC-MS, LC-MS is ideal for analyzing a broader range of compounds, including those that are non-volatile or thermally unstable, often without the need for derivatization. nih.gov This makes it suitable for detecting trace amounts of metabolites and highly unstable intermediates. nih.gov
The LC system separates metabolites in a liquid phase before they are introduced into the mass spectrometer. The use of high-resolution mass spectrometry (HRMS), such as with Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements. This accuracy is crucial for distinguishing between different isotopologues and for confidently identifying unknown metabolites based on their exact mass. nih.gov In a study investigating the effect of N-Acetyltransferase 1 (NAT1) knockout in breast cancer cells, two-dimensional liquid chromatography-mass spectrometry (2DLC-MS) was used to analyze polar metabolites after incubation with [U-¹³C]-glucose. mdpi.com The high sensitivity and resolution of this technique revealed significant decreases in the ¹³C enrichment of TCA cycle intermediates like citrate (B86180), α-ketoglutarate, and malate (B86768) in the knockout cells, indicating altered glucose metabolism. mdpi.com
| Technique | Primary Application | Sample Requirement | Key Advantage |
|---|---|---|---|
| GC-MS | Volatile and semi-volatile compounds (e.g., amino acids, organic acids) | Often requires chemical derivatization | High chromatographic resolution and established fragmentation libraries. springernature.comnih.gov |
| LC-MS / HRMS | Broad range of non-volatile and thermally labile compounds (e.g., nucleotides, sugars, lipids) | Often analyzed directly without derivatization | High sensitivity and high mass accuracy, suitable for complex mixtures and unstable intermediates. nih.govmdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopic Resolution
Direct ¹³C NMR spectroscopy detects the signals from ¹³C nuclei themselves. Due to the low natural abundance of ¹³C (approximately 1.1%), the background signal is minimal, making it an excellent tool for tracer studies. When metabolites are enriched with ¹³C from a labeled substrate like D-Glucose-¹³C₃, the resulting ¹³C NMR spectra reveal the specific carbon atoms that have become labeled.
Furthermore, the presence of adjacent ¹³C atoms gives rise to homonuclear ¹³C-¹³C scalar couplings (J-couplings), which cause the NMR signals to split into distinct patterns (e.g., doublets, triplets). These splitting patterns are unequivocal proof of the intact incorporation of adjacent labeled carbons from the precursor molecule and provide rich, detailed information about the biosynthetic pathways that were utilized.
A significant limitation of direct ¹³C NMR is its inherently low sensitivity. Proton-detected carbon-13 NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), offer a way to overcome this limitation. These techniques detect the much more sensitive ¹H nuclei and use the scalar couplings between protons and their attached ¹³C atoms to indirectly obtain information about the ¹³C labeling.
By correlating the proton signals with the carbon signals, these 2D NMR experiments can map out the ¹H-¹³C connectivities within a molecule. This allows for the determination of ¹³C enrichment at specific carbon positions with significantly higher sensitivity and in much shorter experiment times compared to direct ¹³C detection.
Hyperpolarized Carbon-13 Magnetic Resonance Spectroscopy (HP ¹³C MRS) is a cutting-edge technique that dramatically enhances the sensitivity of ¹³C NMR by over 10,000-fold. This is achieved through a process called dynamic nuclear polarization (DNP), which vastly increases the nuclear spin polarization of a ¹³C-labeled substrate shortly before it is introduced into a biological system.
This massive signal enhancement allows for the real-time, non-invasive monitoring of metabolic conversions in living cells, tissues, and even whole organisms. While [1-¹³C]pyruvate is the most commonly used hyperpolarized probe, the development of hyperpolarized ¹³C-glucose derivatives holds promise for directly observing glycolytic flux in real-time. The transient nature of the hyperpolarization means that only the initial, rapid metabolic conversions can be observed, providing a dynamic snapshot of enzyme activity and metabolic flux that is not accessible with conventional NMR or MS techniques.
Sample Preparation and Derivatization Procedures for Isotopic Analysis
Proper sample preparation is critical for accurate and reliable isotopic analysis by both MS and NMR. For cellular studies, this typically begins with rapid quenching of metabolic activity, often by using cold methanol (B129727) or other solvents, followed by the extraction of metabolites.
For GC-MS analysis, which is a common method for analyzing central carbon metabolites, a derivatization step is necessary. Sugars and related polar metabolites are not volatile enough to pass through a gas chromatograph. Derivatization chemically modifies these molecules to increase their volatility and thermal stability. Common derivatization methods include:
Silylation: This process replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.
Oximation followed by Silylation or Acylation: To prevent the formation of multiple anomeric peaks for sugars, an oximation step is often performed first, followed by silylation or acylation.
Acetylation: This method involves reacting hydroxyl groups with an acetylating agent, such as acetic anhydride. For example, the formation of glucose pentaacetate is a common derivatization for GC-MS analysis. nih.gov
For LC-MS and NMR analysis, derivatization is not always required, as these techniques analyze samples in the liquid phase. However, sample clean-up procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction, are often employed to remove interfering substances like proteins and salts that can suppress instrument signals or distort NMR lineshapes. The choice of extraction and preparation method depends heavily on the specific metabolites of interest and the analytical platform being used.
Computational and Mathematical Approaches for this compound Flux Analysis
The utilization of D-glucose tracers isotopically labeled with Carbon-13, such as this compound, is central to unraveling the complexities of metabolic networks. The journey from experimental data to a quantitative flux map is underpinned by sophisticated computational and mathematical frameworks. These approaches are essential for interpreting the intricate labeling patterns that emerge as the ¹³C atoms are distributed throughout the metabolic system.
Metabolic Network Model Reconstruction and Validation
The foundation of any flux analysis is an accurate and comprehensive metabolic network model. This model serves as a scaffold upon which experimental isotopic labeling data is interpreted. The process involves reconstructing the network and subsequently validating its biological relevance.
Reconstruction: The reconstruction of a genome-scale metabolic network is a meticulous process that begins with the annotated genome of the organism under study. nih.gov This process systematically links genes to the proteins they encode, and subsequently to the specific biochemical reactions they catalyze. researchgate.net The result is a detailed map of all known metabolic pathways. Algorithms and established protocols, such as the mCADRE algorithm, can be employed to prune generic human or microbial metabolic networks (e.g., Recon3D) into cell-specific models based on transcriptomic or proteomic data. nih.govbiorxiv.org This initial draft model contains the stoichiometry of all included reactions, cellular compartment information, and exchange fluxes with the extracellular environment. researchgate.net
Validation: Once a draft model is reconstructed, it must be rigorously validated to ensure it accurately represents the metabolic capabilities of the cell. nih.gov This iterative process involves comparing in silico predictions with experimental data. nih.gov A key validation step in the context of flux analysis is to test the model's ability to replicate known metabolic phenotypes, such as growth rates on specific substrates or the secretion of metabolic byproducts. nih.gov
Isotope tracer experiments, including those with various D-glucose isotopologues, play a crucial role in model validation and refinement. aiche.org For instance, by culturing cells with a specific tracer like [U-¹³C]glucose and analyzing the resulting labeling patterns in metabolites, researchers can identify discrepancies between the model's predictions and experimental reality. aiche.org These inconsistencies often point to missing reactions or entire pathways in the initial reconstruction, which can then be added to improve the model's accuracy. aiche.org This process ensures the metabolic network model used for flux calculations is as complete and accurate as possible. aiche.org
13C-Metabolic Flux Analysis (13C-MFA) Algorithms
¹³C-Metabolic Flux Analysis (¹³C-MFA) is the leading technique for accurately quantifying in vivo intracellular metabolic reaction rates, or fluxes. frontiersin.org It uses mathematical modeling to deduce fluxes from isotope labeling experiments (ILEs). frontiersin.org The core of ¹³C-MFA lies in algorithms that can simulate the propagation of ¹³C labels through the metabolic network and compare these simulations to measured data.
The general workflow of ¹³C-MFA involves several key steps:
Experimental Design: Selecting the optimal ¹³C-labeled substrate is critical. Tracers like [1,2-¹³C₂]glucose are often chosen because they produce distinct labeling patterns depending on whether they are metabolized through glycolysis or the pentose (B10789219) phosphate (B84403) pathway (PPP). researchgate.netnih.gov
Tracer Experiment: Cells are cultured with the ¹³C-labeled substrate until an isotopic steady state is reached.
Isotopic Labeling Measurement: Analytical techniques, primarily mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, are used to measure the mass isotopomer distributions of key intracellular metabolites, such as protein-bound amino acids or intermediates of central carbon metabolism. creative-proteomics.com
Flux Estimation: Computational algorithms are used to estimate the set of fluxes that best explains the measured labeling patterns. This is achieved by minimizing the difference between the experimentally measured and the model-predicted labeling distributions. researchgate.net
Statistical Analysis: A goodness-of-fit test is performed to validate the model, and confidence intervals are calculated for the estimated fluxes.
Modern ¹³C-MFA algorithms often employ frameworks like the Elementary Metabolite Units (EMU) method, which significantly improves computational efficiency for complex networks. creative-proteomics.com These algorithms model the flow of carbon atoms through the network's reactions to predict the labeling pattern of metabolites for a given set of fluxes. nih.gov By iterating this process, the algorithm converges on a flux map that is statistically consistent with the experimental data.
Quantitative Fluxomics and Kinetic Parameter Estimation
While ¹³C-MFA provides relative flux distributions, Quantitative Fluxomics aims to determine absolute flux values. This is achieved by integrating the isotopic labeling data with measured extracellular rates, such as the uptake rate of glucose and the secretion rates of products like lactate (B86563). nih.gov This provides a comprehensive and absolute quantification of material flow through the cell's metabolic network. nih.gov
To enhance the precision and scope of flux determination, researchers often employ multiple parallel tracer experiments. physiology.org For example, one experiment might use a ¹³C-glucose tracer to resolve fluxes in glycolysis and the PPP, while a parallel experiment uses a ¹³C-glutamine tracer to better resolve fluxes around the TCA cycle. nih.gov By integrating these complementary datasets into a single, comprehensive model, the accuracy and resolution of the resulting flux map can be significantly improved. physiology.orgnih.gov
This quantitative approach allows for a systems-level dissection of mammalian metabolism. nih.gov For instance, by using a suite of different ¹³C tracers, it's possible to quantify not only intracellular fluxes but also the interconversion rates of metabolites circulating in the blood and their specific contributions to energy production in various tissues. nih.govnih.gov
While ¹³C-MFA at isotopic steady-state provides information on reaction rates, it does not directly yield kinetic parameters (e.g., enzyme saturation levels, Vmax). However, by performing isotopically non-stationary experiments, where the time-course of labeling is measured as the system approaches steady state, it is possible to gain insights into not only fluxes but also the sizes of intracellular metabolite pools. researchgate.net This dynamic data can then be used to constrain kinetic models of metabolism, providing a deeper understanding of metabolic regulation.
Software Tools and Computational Platforms for Data Integration and Modeling
The complex calculations involved in D-Glucose-¹³C₃ tracer studies necessitate specialized software tools and computational platforms. These platforms provide integrated environments for model construction, simulation, flux estimation, and statistical analysis.
Several software packages have been developed to facilitate ¹³C-MFA. For example, the INCA software suite, which can be used within the MATLAB environment, leverages the EMU framework to perform flux estimation and statistical validation. biorxiv.org Another established tool is Metran. These tools allow researchers to define their metabolic model, input experimental data (including labeling patterns and extracellular rates), and execute the algorithms to calculate flux maps. biorxiv.org
The table below summarizes some computational tools and their roles in ¹³C-MFA.
| Software/Platform | Primary Function(s) | Typical Environment |
| INCA | ¹³C-MFA, isotopically non-stationary MFA, tracer experiment design, statistical analysis. | MATLAB |
| Metran | ¹³C-MFA, flux estimation, statistical analysis. | Standalone |
| mCADRE Algorithm | Reconstruction of cell-specific metabolic models from generic models and omics data. | Various |
| Phenix | Suite for manipulating experimental data and validating structural models. | Python-based |
| IMP (Integrative Modeling Platform) | A platform for integrating various data types to compute structural models. | Various |
The trend in the field is towards greater integration, creating workflows that can seamlessly combine different types of data and modeling approaches. nih.gov For example, efforts are underway to integrate platforms like IMP and Phenix to allow for more complex, multi-scale modeling that incorporates data from metabolomics, proteomics, and structural biology. nih.gov Such integrated platforms are crucial for building predictive models of cellular metabolism that can be used to understand disease states or to guide metabolic engineering efforts. nih.gov
Deciphering Metabolic Pathways Through D Glucose 13c3 Tracing
Glucose Catabolism and Central Carbon Metabolism
The breakdown of glucose, a fundamental process for energy production and the generation of biosynthetic precursors, lies at the heart of central carbon metabolism. D-Glucose-13C3 tracing allows for a detailed investigation of the primary routes of glucose catabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. The specific placement of the 13C labels at the first three carbon positions of glucose provides a unique signature that can be followed through these interconnected pathways, revealing the fate of the glucose backbone.
Glycolysis is the initial pathway for glucose breakdown, converting the six-carbon glucose molecule into two three-carbon molecules of pyruvate (B1213749). The use of this compound allows for the direct measurement of glycolytic flux by monitoring the incorporation of the 13C labels into glycolytic intermediates and end products.
When this compound enters the glycolytic pathway, the six-carbon sugar is cleaved into two three-carbon molecules. The 13C labels on carbons 1, 2, and 3 of glucose are conserved in one of the resulting pyruvate molecules, forming [1,2,3-13C3] Pyruvate. This fully labeled three-carbon molecule is often denoted as an M+3 isotopologue, indicating that it is three mass units heavier than its unlabeled counterpart.
Under anaerobic conditions or in cells exhibiting high rates of aerobic glycolysis (the Warburg effect), this labeled pyruvate is then predominantly reduced to lactate (B86563). This reaction, catalyzed by lactate dehydrogenase, directly transfers the 13C labels from pyruvate to lactate, resulting in the formation of [M+3] Lactate. The detection and quantification of [M+3] lactate in cell culture media or tissue extracts serve as a direct readout of the rate of glucose flux through glycolysis. researchgate.net
Table 1: Labeling Patterns in Glycolysis from this compound
| Metabolite | Isotopologue | Labeling Origin |
| Pyruvate | [1,2,3-13C3] Pyruvate (M+3) | Direct conversion from the first three carbons of this compound. |
| Lactate | [M+3] Lactate | Reduction of [1,2,3-13C3] Pyruvate. |
The pentose phosphate pathway (PPP) is a crucial branch of glucose metabolism that runs parallel to glycolysis. khanacademy.org Its primary functions are to produce NADPH, a key reductant in biosynthetic processes and antioxidant defense, and to generate precursors for nucleotide synthesis. This compound tracing is instrumental in dissecting the complex reactions of the PPP.
The PPP consists of two interconnected branches: the oxidative and the non-oxidative. The oxidative phase is an irreversible process that converts glucose-6-phosphate into ribulose-5-phosphate, generating NADPH in the process. libretexts.orgresearchgate.net A key feature of this branch is the decarboxylation reaction, which removes the first carbon of glucose as CO2. When this compound is the tracer, this results in the loss of the 13C label at the C1 position.
The non-oxidative branch, in contrast, is a series of reversible reactions that interconvert five-carbon sugars, ultimately regenerating glycolytic intermediates such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. libretexts.orgresearchgate.net By analyzing the labeling patterns of PPP intermediates and their downstream products, the relative activity of both branches can be determined. For instance, the presence of two-carbon labeled (M+2) intermediates would indicate the loss of the C1 label through the oxidative PPP, followed by the shuffling of the remaining labeled carbons in the non-oxidative branch.
A significant portion of the carbon that enters the PPP can be redirected back into glycolysis. When this compound is metabolized through the oxidative PPP, the 13C label at the C1 position is lost. The remaining labeled carbons at positions 2 and 3 can then be incorporated into fructose-6-phosphate and glyceraldehyde-3-phosphate through the non-oxidative PPP. These M+2 labeled glycolytic intermediates can then proceed through the lower part of glycolysis to form pyruvate and subsequently lactate. This results in the production of [M+2] Lactate. The ratio of [M+2] to [M+3] lactate provides a quantitative measure of the relative flux of glucose through the PPP compared to glycolysis. nih.gov
Table 2: Key Isotopologues for Distinguishing Glycolysis and PPP
| Lactate Isotopologue | Metabolic Origin | Pathway Indicated |
| [M+3] Lactate | Glycolysis | Direct glycolytic flux from this compound. |
| [M+2] Lactate | Pentose Phosphate Pathway | Glucose entry into the oxidative PPP, loss of 13C at C1, and re-entry into glycolysis. |
The tricarboxylic acid (TCA) cycle is the central hub of cellular respiration, responsible for the complete oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate ATP. Beyond its role in energy production, the TCA cycle also provides intermediates for various biosynthetic pathways. The processes of replenishing (anaplerosis) and withdrawing (cataplerosis) these intermediates are critical for maintaining cellular homeostasis. annualreviews.orgwikipedia.org
When this compound is metabolized through glycolysis, the resulting [1,2,3-13C3] Pyruvate can be converted to [1,2-13C2] Acetyl-CoA, with the loss of the C1 carbon as 13CO2. This labeled acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate (B86180). The 13C labels are then distributed throughout the TCA cycle intermediates in subsequent turns of the cycle.
Anaplerotic reactions, such as the carboxylation of pyruvate to oxaloacetate, can also introduce labeled carbons into the TCA cycle. In the case of [1,2,3-13C3] Pyruvate, this would result in the formation of [1,2,3-13C3] Oxaloacetate, an M+3 labeled intermediate. nih.gov By tracking the distribution of 13C isotopologues in TCA cycle intermediates, researchers can quantify the contribution of glucose to both the oxidative flux of the cycle and the anaplerotic replenishment of its intermediates.
Cataplerotic pathways utilize TCA cycle intermediates for biosynthesis. For example, citrate can be exported to the cytoplasm for fatty acid synthesis, and oxaloacetate and α-ketoglutarate can be used for the synthesis of non-essential amino acids. fiveable.me Tracing the 13C labels from this compound into these biosynthetic products provides a measure of cataplerotic flux and highlights the role of glucose in supporting anabolic processes.
Gluconeogenic Contributions and Substrate Cycling Determined by this compound
This compound serves as a potent tracer for quantifying the rates of gluconeogenesis and substrate cycling, providing critical insights into glucose homeostasis. Gluconeogenesis is the metabolic process of generating glucose from non-carbohydrate carbon substrates such as lactate, glycerol, and glucogenic amino acids. wsu.edulibretexts.orgwikipedia.org This pathway is essential for maintaining blood glucose levels during periods of fasting or starvation. wikipedia.org Concurrently, substrate cycling, also known as futile cycling, can occur where opposing metabolic pathways, such as glycolysis and gluconeogenesis, are simultaneously active. nih.gov
The use of stable isotope-labeled glucose allows researchers to dissect these complex and intertwined pathways. When this compound is introduced into a biological system, its carbon atoms can be tracked as it is metabolized. Through glycolysis, the labeled glucose is broken down into smaller molecules like pyruvate and lactate. These molecules can then serve as precursors for gluconeogenesis. nih.gov The re-synthesis of glucose from these labeled precursors results in a different isotopologue distribution (the pattern of isotope labeling) in the newly formed glucose compared to the originally administered this compound tracer. researchgate.net
By analyzing the mass isotopologue distribution of glucose and its precursors in blood plasma using techniques like mass spectrometry, it is possible to calculate the rate of appearance of newly synthesized glucose. physiology.org For instance, the difference between the rate of appearance of glucose tracers labeled at different positions can quantify the rate of substrate cycling between glucose and glucose-6-phosphate, and between fructose-6-phosphate and fructose-1,6-diphosphate. nih.gov This analysis reveals the extent to which glucose is broken down and resynthesized, providing a dynamic measure of metabolic flux and regulation.
| Observed Labeled Species | Metabolic Pathway Indicated | Significance in Tracing Studies |
|---|---|---|
| Appearance of 13C in gluconeogenic precursors (e.g., lactate, alanine) | Glycolysis of the this compound tracer | Confirms the initial catabolism of the tracer and provides the labeled substrate pool for gluconeogenesis. |
| 13C-labeled glucose with a scrambled isotopologue pattern | Gluconeogenesis from labeled precursors | Indicates the synthesis of new glucose molecules, allowing for the quantification of the gluconeogenic rate. researchgate.net |
| Simultaneous presence of labeled glycolytic and gluconeogenic intermediates | Substrate Cycling | Allows for the measurement of the rate of futile cycling, which has implications for energy expenditure and metabolic control. nih.gov |
Biosynthetic Pathway Elucidation using this compound
The versatility of this compound extends beyond central carbon metabolism, making it an invaluable tool for elucidating the biosynthetic pathways of a wide range of essential macromolecules and secondary metabolites. By tracing the journey of the 13C label from glucose, researchers can map the flow of carbon atoms into complex molecules, thereby quantifying the contribution of glucose to their synthesis and revealing the activity of specific metabolic routes.
De Novo Fatty Acid Synthesis and Lipid Metabolism
This compound tracing is a fundamental technique for investigating de novo fatty acid synthesis, the process by which cells create new fatty acids from non-lipid precursors. Glucose is a primary carbon source for this pathway. biorxiv.org Following its uptake, glucose is metabolized via glycolysis to pyruvate, which enters the mitochondria and is converted to acetyl-CoA. This acetyl-CoA condenses with oxaloacetate to form citrate as part of the TCA cycle. creative-proteomics.com Citrate is then exported to the cytoplasm and cleaved by ATP-citrate lyase to produce a cytosolic pool of acetyl-CoA, the direct building block for fatty acid synthesis. biorxiv.org
When cells are cultured with this compound, the 13C atoms are incorporated into the two-carbon acetyl units of acetyl-CoA. The enzyme fatty acid synthase then sequentially adds these labeled units to a growing acyl chain, primarily forming palmitate (C16:0). biorxiv.org Subsequent analysis of the fatty acid pool by mass spectrometry reveals the mass isotopologue distribution, which indicates how many labeled acetyl-CoA units have been incorporated. This data provides a quantitative measure of the flux from glucose to fatty acids and can reveal how this pathway is altered in different physiological states, such as in cancer, where de novo lipogenesis is often upregulated. biorxiv.orgfrontiersin.org
| Fatty Acid | Major Isotopologue Peak | Interpretation |
|---|---|---|
| Myristate (14:0) | M+10 | High relative abundance of 13C incorporation, indicating significant de novo synthesis from glucose-derived acetyl-CoA. |
| Palmitate (16:0) | M+12 | High relative abundance of 13C incorporation, confirming robust de novo synthesis. |
| Stearate (18:0) | M+14 | High relative abundance of 13C incorporation, showing elongation of newly synthesized fatty acids using glucose-derived carbons. |
Amino Acid Biosynthesis and Protein Turnover Studies
The carbon backbones of all non-essential amino acids are derived from intermediates of glycolysis and the tricarboxylic acid (TCA) cycle. wikipedia.orglibretexts.org this compound tracing enables the precise mapping of glucose-derived carbon into these amino acids. For example, 3-phosphoglycerate (B1209933) from glycolysis is the precursor for serine, which can be further converted to glycine. nih.gov TCA cycle intermediates α-ketoglutarate and oxaloacetate are precursors for the glutamate (B1630785) and aspartate families of amino acids, respectively, while pyruvate can be directly transaminated to form alanine (B10760859). wikipedia.org
By supplying this compound and analyzing the isotopologue patterns of protein-hydrolyzed amino acids via gas chromatography-mass spectrometry (GC-MS), researchers can determine the fractional synthesis of each amino acid from glucose. researchgate.net This provides a detailed picture of the anabolic activity within a cell. Furthermore, dynamic labeling experiments can be used to study protein turnover. By monitoring the rate at which 13C-labeled amino acids are incorporated into the total protein pool, one can quantify the rates of both protein synthesis and degradation. nih.gov This approach has been instrumental in understanding differences in energy metabolism and protein dynamics between different cell types or organisms. nih.govnih.gov
| Amino Acid | Glycolytic/TCA Precursor | Pathway |
|---|---|---|
| Alanine | Pyruvate | Transamination wikipedia.org |
| Aspartate, Asparagine | Oxaloacetate | Transamination and subsequent amidation wikipedia.org |
| Glutamate, Glutamine, Proline, Arginine | α-Ketoglutarate | Reductive amination and subsequent conversions wikipedia.org |
| Serine, Glycine, Cysteine | 3-Phosphoglycerate | Serine Synthesis Pathway and subsequent conversions wikipedia.orgnih.gov |
Nucleotide Synthesis and Nucleic Acid Precursor Labeling
Nucleotide synthesis is critically dependent on glucose metabolism for two key components: the ribose sugar backbone and portions of the nitrogenous bases. researchgate.net The pentose phosphate pathway (PPP), which branches off from glycolysis, converts glucose-6-phosphate into ribose-5-phosphate, the foundation of nucleotides like ATP and GTP. biorxiv.org this compound tracing directly measures the flux through the PPP by quantifying 13C incorporation into the ribose moiety of nucleotides.
In addition to the ribose sugar, glucose carbons contribute to the purine (B94841) and pyrimidine (B1678525) rings via anabolic pathways. Glucose-derived amino acids, such as glycine, aspartate, and glutamine, are direct precursors for the ring structures. researchgate.netresearchgate.net Moreover, the one-carbon metabolism that provides formate (B1220265) for purine synthesis is heavily fueled by glucose through the serine synthesis pathway. nih.govresearchgate.net By using this compound and high-resolution mass spectrometry, it is possible to trace the fate of glucose carbons into both the ribose and base components of nucleotides. biorxiv.orgresearchgate.netnih.gov This has proven crucial for understanding the metabolic reprogramming that supports the high demand for nucleotide synthesis in proliferating cells, such as in cancer and stem cell biology. nih.govdoaj.orgckisotopes.com
| Nucleotide Component | Metabolic Origin from Glucose | Key Intermediate Pathway |
|---|---|---|
| Ribose-5-Phosphate | Directly from glucose carbon skeleton | Pentose Phosphate Pathway (PPP) biorxiv.org |
| Purine Ring | Indirectly via amino acids (Gly, Asp, Gln) and one-carbon units | Serine Synthesis and Folate Metabolism researchgate.net |
| Pyrimidine Ring | Indirectly via amino acids (Asp, Gln) and bicarbonate | TCA Cycle and Amino Acid Synthesis researchgate.net |
Investigation of Secondary Metabolite Biosynthesis in Plants and Microorganisms
In plants and microorganisms, primary metabolites derived from glucose serve as the foundational building blocks for a vast and diverse array of secondary metabolites, many of which have significant pharmacological or industrial value. frontiersin.org Pathways responsible for major classes of secondary metabolites, such as terpenoids, flavonoids, and alkaloids, originate from key intermediates of central carbon metabolism like acetyl-CoA, pyruvate, and phosphoenolpyruvate. frontiersin.org
Administering this compound to plant tissues or microbial cultures allows for the elucidation of these complex biosynthetic pathways. nih.gov As the labeled glucose is metabolized, the 13C atoms are incorporated into the carbon skeletons of the final secondary products. Analyzing the resulting labeling patterns with LC-MS or NMR spectroscopy can confirm precursor-product relationships and reveal the sequence of biosynthetic steps. uniroma1.itnih.gov This technique is powerful for identifying the primary site of synthesis within a plant, as demonstrated in a study where 13C6-glucose feeding was used to confirm that leaves are the primary organ for the synthesis of Paris saponin (B1150181) VII in Paris polyphylla. nih.gov It can also be used to quantify metabolic shifts in microbial fermentation processes under different environmental conditions. uniroma1.it
Elucidating Compartmentalized Metabolism and Substrate Interconversion
Cellular metabolism is highly organized, with specific pathways and metabolite pools segregated within different organelles, such as the cytosol and mitochondria. nih.gov this compound tracing is an essential tool for studying the metabolic fluxes between these compartments and understanding how they are coordinated. The distinct labeling patterns of metabolites in different cellular locations provide a window into this complex organization.
A prime example is the analysis of citrate isotopologues to distinguish the activities of pyruvate dehydrogenase (PDH) in the mitochondria and pyruvate carboxylase (PC), another enzyme that converts pyruvate to a TCA cycle intermediate. nih.gov When 13C3-pyruvate (derived from this compound) enters the TCA cycle via PDH, it forms M+2 labeled citrate. Entry via PC, however, results in M+3 labeled citrate. researchgate.net By measuring the ratio of these citrate isotopologues, researchers can determine the relative contribution of each pathway, which is crucial for understanding anaplerosis (the replenishment of TCA cycle intermediates) and its role in biosynthesis.
This approach has been applied to study the distinct metabolic roles of neurons and glial cells in the brain, where glucose metabolism is compartmentalized. nih.gov It is also used to differentiate between cytosolic and mitochondrial pyruvate pools by tracking the label into products specific to each compartment, such as alanine (cytosol) and TCA intermediates (mitochondria). nih.gov These studies provide a functional understanding of how substrate interconversion and transport across organellar membranes support specific cellular activities, from neurotransmission to fatty acid synthesis.
| Labeled Metabolite & Compartment | Associated Pathway | Biological Significance |
|---|---|---|
| 13C-Citrate (Mitochondria) | TCA Cycle | Indicates oxidative metabolism and energy production. |
| 13C-Citrate (Cytosol) | De Novo Fatty Acid Synthesis | Represents the export of carbon from mitochondria for anabolic processes. biorxiv.org |
| 13C-Alanine (Cytosol) | Transamination of Pyruvate | Reflects the state of the cytosolic pyruvate pool and nitrogen metabolism. nih.gov |
| 13C-Glutamate (Brain) | Neuronal TCA Cycle Activity | Measures the primary oxidative pathway in neurons. nih.gov |
| 13C-Glutamine (Brain) | Glial TCA Cycle & Glutamate-Glutamine Cycle | Highlights the supportive metabolic role of glial cells for neurotransmission. nih.gov |
Cytosolic vs. Mitochondrial Metabolic Activities
A fundamental aspect of cellular metabolism is its compartmentalization, with distinct sets of reactions occurring in the cytosol and mitochondria. This compound tracing is a powerful tool to dissect the metabolic fluxes within these compartments. When this compound enters a cell, it is first metabolized in the cytosol through glycolysis, producing pyruvate with a specific ¹³C labeling pattern. This labeled pyruvate can then be transported into the mitochondria to enter the tricarboxylic acid (TCA) cycle, or it can be further metabolized in the cytosol, for instance, to lactate.
The distinct labeling patterns of metabolites in the cytosol and mitochondria allow for the quantification of pathway activities in each compartment. For example, the isotopomer distribution of citrate, a key TCA cycle intermediate, can reveal the relative contributions of pyruvate derived from glycolysis (entering the mitochondria) and other sources. By analyzing the ¹³C enrichment in cytosolic and mitochondrial metabolites, researchers can estimate the rates of key metabolic pathways such as glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle, and how these fluxes are partitioned between the two compartments.
One of the key metabolites analyzed in such studies is glutamate. The ¹³C labeling pattern of glutamate, which is in close exchange with the TCA cycle intermediate α-ketoglutarate, provides a window into mitochondrial metabolism. By modeling the distribution of ¹³C isotopomers in glutamate, it is possible to infer the rates of the TCA cycle and the exchange of metabolites between the mitochondria and the cytosol. nih.gov
Table 1: Hypothetical ¹³C Labeling Enrichment in Cytosolic and Mitochondrial Metabolites after this compound Tracing
| Metabolite | Compartment | ¹³C Enrichment (%) | Predominant Isotopologue(s) | Inferred Pathway Activity |
| Pyruvate | Cytosol | 85 | M+3 | High Glycolytic Flux |
| Lactate | Cytosol | 70 | M+3 | Significant Anaerobic Glycolysis |
| Citrate | Mitochondria | 60 | M+2, M+3 | Active TCA Cycle and Pyruvate Carboxylase Activity |
| Malate (B86768) | Cytosol | 45 | M+2, M+3 | Malate-Aspartate Shuttle Activity |
| Glutamate | Mitochondria | 55 | M+2, M+4 | TCA Cycle Flux and Anaplerosis |
This table presents hypothetical data to illustrate the principles of using this compound to distinguish between cytosolic and mitochondrial metabolism. Actual values would vary depending on the cell type and experimental conditions.
Inter-Organ Substrate Exchange and Utilization in Animal Models
In a whole-organism context, metabolic homeostasis is maintained through a complex network of substrate exchange between different organs. This compound tracing in animal models has been instrumental in quantifying these inter-organ metabolic fluxes. By administering this compound and subsequently measuring the ¹³C enrichment in metabolites in various tissues and in the blood, scientists can map the flow of glucose-derived carbons throughout the body.
This approach has been particularly insightful in understanding the roles of the liver, muscle, and brain in glucose metabolism. For instance, the liver plays a central role in maintaining blood glucose levels through gluconeogenesis and glycogenolysis. By tracing the fate of ¹³C from glucose, researchers can quantify the rate of hepatic glucose production and its release into the circulation. nih.gov
The muscle is a major site of glucose uptake and utilization, particularly during exercise. This compound tracing can reveal the extent to which muscle tissue takes up circulating glucose and either stores it as glycogen (B147801) or oxidizes it for energy. Furthermore, the production of lactate by muscle during intense activity and its subsequent uptake by the liver for gluconeogenesis (the Cori cycle) can be quantitatively assessed using this technique. nih.gov
The brain is highly dependent on glucose as its primary energy source. In vivo studies using this compound in animal models have provided detailed information on cerebral glucose metabolism, including the rates of glycolysis and the TCA cycle in different brain regions. nih.gov These studies have also shed light on the metabolic coupling between neurons and astrocytes.
Table 2: Illustrative Data on Inter-Organ Glucose-Derived Carbon Exchange in a Rat Model after this compound Infusion
| Organ | Metabolite | ¹³C Enrichment (%) | Key Metabolic Process |
| Liver | Glucose | 40 | Endogenous Glucose Production |
| Lactate | 25 | Lactate Uptake and Gluconeogenesis | |
| Muscle | Glycogen | 30 | Glucose Uptake and Storage |
| Lactate | 50 | Glycolysis and Lactate Release | |
| Brain | Glutamate | 35 | Glucose Oxidation via TCA Cycle |
| Blood | Glucose | 50 | Circulating Labeled Substrate |
| Lactate | 45 | Inter-organ Lactate Shuttling |
This table provides illustrative data to demonstrate how this compound tracing can be used to study inter-organ metabolism. The specific values are hypothetical and would depend on the physiological state of the animal (e.g., fasted, fed, exercising).
Advanced Research Applications of D Glucose 13c3 in Biological Systems
Cellular Metabolism Dynamics in Health and Disease Models
In vitro studies using cultured cells are fundamental to understanding the biochemical intricacies of cellular function. The use of 13C-labeled glucose in these models has been pivotal in dissecting the metabolic reprogramming that occurs in various physiological and pathological states.
Isotopic tracing with 13C-glucose is a cornerstone of modern cancer metabolism research. ckisotopes.com Cancer cells are known to rewire their metabolic pathways to support rapid proliferation and survival. nih.gov By supplying cultured cancer cells with 13C-labeled glucose, researchers can quantify the flux through key pathways like glycolysis and the tricarboxylic acid (TCA) cycle.
For instance, studies in breast cancer cell lines have used [U-13C]-glucose to demonstrate how knocking out the N-acetyltransferase 1 (NAT1) gene alters the fate of glucose. mdpi.com The investigation revealed decreased 13C enrichment in TCA cycle intermediates such as citrate (B86180), α-ketoglutarate, and malate (B86768), alongside an increase in 13C-labeled lactate (B86563). mdpi.com This indicates a shift away from mitochondrial glucose oxidation and towards aerobic glycolysis, a classic hallmark of cancer known as the Warburg effect. mdpi.com Similarly, in pancreatic cancer cell lines, combining stable isotope tracing with metabolomics has shown how differences in glucose metabolism directly affect the synthesis of cell-membrane glycans, which play crucial roles in cell signaling and adhesion. nih.govbiorxiv.org
The metabolic activity of immune cells is also tightly linked to their function. 13C-MFA is used to understand how immune cells fuel their responses, providing insights into metabolic regulation during activation, differentiation, and effector functions.
Table 1: Metabolic Flux Changes in Response to NAT1 Knockout in MDA-MB-231 Breast Cancer Cells
| Metabolite | Change in 13C Enrichment in NAT1 KO cells | Implied Metabolic Shift |
| Citrate | Decreased | Reduced entry of glucose-derived carbon into the TCA cycle |
| α-Ketoglutarate | Decreased | Reduced oxidative metabolism in the TCA cycle |
| Fumarate | Decreased | Reduced oxidative metabolism in the TCA cycle |
| Malate | Decreased | Reduced oxidative metabolism in the TCA cycle |
| L-Lactate | Increased | Increased flux through aerobic glycolysis (Warburg Effect) |
This table is based on findings from a study using [U-13C]-glucose tracing. mdpi.com
Furthermore, metabolic intermediates often act as signaling molecules or substrates for post-translational modifications, directly influencing signaling pathways. medchemexpress.com The AMP-activated protein kinase (AMPK) pathway, a central energy sensor, is a key example. creative-diagnostics.com Changes in glucose metabolism, which can be precisely mapped using 13C-glucose, can alter the AMP/ATP ratio, thereby modulating AMPK activity. This, in turn, influences downstream processes including glucose uptake and lipid metabolism. creative-diagnostics.com By integrating 13C flux data with analyses of signaling pathways, researchers can build comprehensive models of how cells adapt their metabolism and function in response to different stimuli. creative-diagnostics.com
In Vivo Metabolic Research in Animal Models
While cell culture models are invaluable, in vivo research in animal models is crucial for understanding metabolism in the context of a whole organism, accounting for inter-organ communication and physiological regulation. nih.gov
Infusing rodent models with 13C-labeled glucose allows for the assessment of whole-body glucose metabolism. nih.gov A powerful technique involves measuring the appearance of 13C in expired CO2. nih.govfrontiersin.org This provides a real-time, non-invasive readout of systemic glucose oxidation.
This approach has been used to differentiate between pathological states. For example, in a mouse model of lung cancer, tumor-bearing mice exhibited a significant increase in the oxidation of 13C-glucose compared to healthy controls, reflecting the high glucose uptake and consumption by the tumor. frontiersin.org Conversely, in a diet-induced obesity (DIO) model, mice fed a high-fat diet showed a marked reduction in the expiration of 13CO2 after a 13C-glucose bolus. nih.govfrontiersin.org This finding illustrates the decreased systemic glucose uptake and oxidation characteristic of insulin (B600854) resistance. nih.gov
Table 2: Systemic 13C-Glucose Oxidation in Different Mouse Models
| Mouse Model | Condition | Relative 13CO2 Expiration | Physiological Interpretation |
| Wild-Type | Control | Normal | Baseline systemic glucose oxidation |
| Lung Tumor-Bearing | Cancer | Increased | High glucose uptake and oxidation by tumor tissue |
| Diet-Induced Obesity | Insulin Resistance | Decreased | Impaired systemic glucose uptake and oxidation |
This table summarizes findings from breath analysis studies using U-13C glucose tracers. nih.govfrontiersin.org
To understand the specific metabolic roles of different organs, 13C-glucose infusions are combined with tissue-specific metabolomic analysis. This allows for the calculation of metabolic fluxes within the brain, liver, heart, and other tissues.
Brain: In neuroscience, 13C-glucose tracing is used to study brain energy metabolism. nih.gov It has been instrumental in elucidating the metabolic interplay between neurons and astrocytes. researchgate.net Such studies can quantify flux through glycolysis, the TCA cycle, and the pentose (B10789219) phosphate (B84403) pathway, revealing how the brain meets its high energy demands and produces neurotransmitters and antioxidants. nih.gov
Liver: The liver is a central hub of metabolism, responsible for maintaining glucose homeostasis through processes like gluconeogenesis and glycogenolysis. nih.gov Using 13C-labeled tracers such as [13C3]lactate or [13C3]propionate, researchers can model and quantify hepatic fluxes, including pyruvate (B1213749) cycling and the activity of the TCA cycle. nih.govresearchgate.net These studies are critical for understanding metabolic diseases like type 2 diabetes. mdpi.comresearchgate.net
Heart: The heart is metabolically flexible, capable of using various substrates, including glucose and fatty acids, to fuel its constant contractile work. grantome.com 13C-MFA, often performed in ex vivo perfused heart models, is used to determine the relative contribution of different substrates to energy production. nih.gov This is particularly important in cardiovascular research, as a shift away from fatty acid oxidation towards increased glucose metabolism is a hallmark of cardiac hypertrophy and heart failure. grantome.comresearchgate.net
The 13C-glucose tracing methodology is highly effective for investigating how external factors influence metabolism. Nutritional interventions, such as high-fat diets, are widely studied to understand the pathogenesis of obesity and type 2 diabetes. As mentioned, 13C-glucose breath tests in mice clearly demonstrate how a high-fat diet impairs whole-body glucose oxidation. nih.gov Further analysis of individual tissues reveals how organs like the liver, muscle, and adipose tissue adapt their glucose handling in response to nutrient excess. researchgate.net
Environmental factors are also gaining recognition as significant modulators of metabolic health. Studies in animal models have shown that exposure to certain environmental chemicals, known as endocrine disruptors, can alter glucose homeostasis and insulin sensitivity. nih.gov Isotopic tracing with 13C-glucose can be employed to pinpoint the specific metabolic pathways within various organs that are disrupted by such exposures, providing a mechanistic link between environmental factors and metabolic disease.
Plant Metabolic Engineering and Stress Response Studies
In the face of changing environmental conditions, understanding the metabolic adaptability of plants is crucial for ensuring food security and developing climate-resilient crops. nih.gov D-Glucose-¹³C3 is instrumental in this field, allowing researchers to map how plants reconfigure their central carbon metabolism in response to various abiotic and biotic stresses.
When a plant is subjected to stress, such as drought or pathogen attack, it must reallocate its carbon and energy resources to mount a defense and maintain essential functions. By supplying D-Glucose-¹³C3 to stressed plants, researchers can trace the flow of labeled carbon atoms through key metabolic pathways like glycolysis, the pentose phosphate pathway (OPPP), and the tricarboxylic acid (TCA) cycle. mdpi.com This reveals which pathways are up- or down-regulated, providing a detailed picture of the plant's metabolic strategy for survival. For instance, studies have used ¹³C-labeled glucose to investigate how drought stress alters carbon allocation, often showing an increased flow of carbon towards the synthesis of compatible solutes that help protect cells from osmotic damage. mdpi.comunm.edu
Metabolic engineering aims to modify plant metabolism to enhance desirable traits, such as increased yield of biofuels, pharmaceuticals, or improved nutritional content. D-Glucose-¹³C3 is a critical tool for verifying the success of these engineering efforts. After genetically modifying a plant to, for example, increase the production of a specific lipid, researchers can use ¹³C-glucose tracing to quantify the flux of carbon through the engineered pathway. This analysis can confirm if the genetic modification had the intended effect and can also uncover unforeseen metabolic bottlenecks or alternative pathways that might be limiting production. mdpi.com For example, ¹³C-Metabolic Flux Analysis (¹³C-MFA) in developing flax embryos using labeled glucose identified the OPPP as the primary producer of NADPH, a critical cofactor for fatty acid biosynthesis, providing valuable insights for efforts to enhance oil yield. mdpi.com
| Plant Species | Stress/Engineering Goal | Key Finding from D-Glucose-¹³C3 Tracing | Reference |
|---|---|---|---|
| Linum usitatissimum (Flax) | Storage Lipid Biosynthesis | Identified the oxidative pentose phosphate pathway as the main source of NADPH for fatty acid synthesis. | mdpi.com |
| Fagus sylvatica (Beech) | Drought Stress | Used isotopic labeling to demonstrate that drought slows water transport from soil to shoot and reduces ¹⁸O equilibrium at the leaf level. | oup.com |
| Guar | Drought Tolerance | Showed an increase in leaf ¹³C under drought stress, indicating a change in carbon isotope discrimination, which correlated with drought tolerance. | mdpi.com |
| Winter Wheat | Drought/Heat Resistance | ¹³C discrimination was identified as the most effective indicator for phenotyping drought resistance, highlighting the central role of leaf metabolism. | nih.gov |
Microbial Fermentation Optimization and Synthetic Biology Applications
In the realms of industrial biotechnology and synthetic biology, microorganisms are engineered to serve as cellular factories for the production of biofuels, pharmaceuticals, and specialty chemicals. nih.govnih.gov Optimizing the productivity of these microbial systems is a primary goal, and D-Glucose-¹³C3 is a cornerstone of the technique known as ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.govcreative-proteomics.com
¹³C-MFA is a powerful analytical method used to quantify the rates (fluxes) of all major intracellular metabolic reactions. creative-proteomics.comfrontiersin.org The process begins with culturing microorganisms on a substrate containing D-Glucose-¹³C3. nih.gov As the cells metabolize the labeled glucose, the ¹³C atoms are distributed throughout the metabolic network and incorporated into biomass components, particularly protein-derived amino acids. creative-proteomics.com By measuring the specific patterns of ¹³C labeling in these amino acids using techniques like mass spectrometry, researchers can computationally reconstruct a detailed map of the carbon flow through the cell's metabolic pathways. nih.govyoutube.com
This quantitative flux map is invaluable for metabolic engineering. It can pinpoint inefficiencies in a production pathway, such as metabolic "bottlenecks" where flux is restricted, or identify competing pathways that divert carbon away from the desired product. nih.govresearchgate.net For example, ¹³C-MFA was used to analyze an engineered E. coli strain designed to produce D-glucaric acid. The analysis helped identify that competition with endogenous metabolism was limiting carbon flux into the desired pathway, guiding further engineering strategies. researchgate.net
In synthetic biology, where novel metabolic pathways are often introduced into host organisms, ¹³C-MFA is essential for assessing how these new pathways integrate with the host's native metabolism. nih.gov It helps to understand the metabolic burden placed on the cell by the engineered pathway and to devise strategies to rebalance (B12800153) metabolism for improved growth and productivity. By providing a clear diagnosis of metabolic function, D-Glucose-¹³C3 tracing enables a rational, data-driven cycle of design, build, test, and learn for the continuous improvement of microbial strains. escholarship.org
| Microorganism | Engineered Product | Finding from D-Glucose-¹³C3 MFA | Resulting Engineering Strategy | Reference |
|---|---|---|---|---|
| Escherichia coli | D-Glucaric Acid | Competition with endogenous metabolism limited carbon flux into the synthetic pathway. | Dynamically controlling phosphofructokinase activity to redirect glucose flux. | researchgate.net |
| Saccharomyces cerevisiae | n-Butanol | Identified an activated pyruvate bypass pathway as a key bottleneck. | Targeted genetic modifications to optimize the pyruvate node. | researchgate.net |
| Escherichia coli | Fatty Acids (Biofuel precursor) | Quantified flux distribution to identify rate-limiting steps in the fatty acid synthesis pathway. | Overexpression of key enzymes to alleviate bottlenecks. | researchgate.net |
| Escherichia coli | Indican (Indigo precursor) | Glucose concentration was a major factor affecting the ratio of the desired product (indican) to a byproduct (indigo). | Optimizing glucose concentration in the fermentation medium to produce solely indican. | nih.gov |
Emerging Directions and Future Perspectives in D Glucose 13c3 Research
Development of Novel D-Glucose-13C3 Tracer Strategies for Specific Metabolic Questions
The design of isotopic labeling experiments is crucial for extracting specific information about metabolic pathways. Researchers are continuously developing novel tracer strategies using specifically labeled glucose molecules, including this compound and its isotopomers, to answer precise metabolic questions. creative-proteomics.comresearchgate.netnih.gov The choice of which carbon atoms in the glucose molecule are labeled with 13C determines which pathways can be most effectively traced.
For example, using [1,2-13C2]glucose is a well-established method to differentiate between glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). researchgate.netsigmaaldrich.com The distinct labeling patterns that result in downstream metabolites allow for the quantification of the relative flux through these two major glucose-catabolizing pathways.
More complex strategies involve the use of mixtures of differently labeled glucose tracers in parallel experiments. mdpi.com For instance, a combination of [1-13C]glucose and [U-13C6]glucose can provide more comprehensive flux data. A study on myocardial metabolism utilized a dual-labeling approach with L-[1,2,3-13C3]lactate and D-[6-14C]glucose to quantify lactate (B86563) production and its sources during ischemia. nih.gov This demonstrates the power of combining different tracers to investigate specific metabolic phenomena.
The development of tracers like D-Glucose-1,2,3-13C3 is particularly useful for studying the upper part of glycolysis and its connections to other pathways. nih.govbenchchem.com The specific labeling pattern allows for the deconvolution of complex metabolic networks. For example, the metabolism of [1, 2, 3–13C3]glucose through glycolysis produces M+3 lactate, while its diversion through the PPP and subsequent re-entry into glycolysis results in M+2 lactate, enabling the quantification of PPP activity. nih.gov
Table 2: Selected 13C-Glucose Tracer Strategies and Their Applications
| Tracer(s) | Metabolic Question | Key Downstream Metabolite(s) Analyzed |
| [1,2-13C2]glucose | Relative flux through glycolysis vs. pentose phosphate pathway. researchgate.netsigmaaldrich.com | 3-Phosphoglycerate (B1209933), Lactate |
| Mixture of [2-13C]glucose and [4,5,6-13C3]glucose | Precise quantification of the transketolase-like 1 (TKTL1) pathway. researchgate.net | 3-Phosphoglycerate |
| [1,2,3-13C3]glucose | Quantifying the contribution of the pentose phosphate pathway to lactate production. nih.gov | Lactate |
| L-[1,2,3-13C3]lactate + D-[6-14C]glucose | Source of lactate production in myocardial ischemia. nih.gov | Lactate |
Advancements in High-Throughput Isotopic Analysis
The ability to analyze a large number of samples quickly and accurately is essential for modern metabolic research. Significant advancements in analytical technologies are enabling high-throughput isotopic analysis of metabolites derived from this compound. nih.govnih.govnih.gov
Mass spectrometry (MS), particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), is a cornerstone of metabolic flux analysis. frontiersin.org These techniques are highly sensitive and can provide detailed information on the mass isotopomer distributions of various metabolites. Tandem mass spectrometry (MS/MS) offers an additional layer of specificity and has emerged as a powerful tool for high-resolution flux quantification. longdom.orgfrontiersin.org
Nuclear magnetic resonance (NMR) spectroscopy is another key analytical platform. frontiersin.org While generally less sensitive than MS, NMR is non-destructive and highly quantitative, providing detailed information about the positional isotopomers of a metabolite. d-nb.infowindows.netmdpi.com Recent developments in NMR technology, including higher field strengths and advanced pulse sequences, are improving its sensitivity and throughput. d-nb.infomdpi.com
Automation is a major driver of high-throughput analysis. lcms.cznih.govnih.gov Automated sample preparation, data acquisition, and initial data processing are becoming increasingly common. Software platforms like Symphony™ can be coupled with analysis tools such as Polly™ to create automated workflows that significantly increase the speed and reproducibility of metabolic flux studies. lcms.cz The development of automated quantification algorithms like AQuA for NMR data further streamlines the analysis pipeline. acs.orgslu.se
Refinements in Computational Modeling for Complex Biological Systems
A variety of software packages are available for 13C metabolic flux analysis, each with its own strengths. mit.edunih.govnsf.gov Tools like INCA, Metran, and OpenFLUX provide frameworks for constructing metabolic models, simulating isotopic labeling patterns, and estimating metabolic fluxes. mit.edunsf.govbiorxiv.org The development of standardized modeling languages like FluxML aims to improve the reproducibility and exchange of these complex models. frontiersin.org
One of the major challenges in computational modeling is the sheer complexity of metabolic networks in many biological systems. To address this, researchers are developing more sophisticated algorithms and modeling frameworks. The Elementary Metabolite Units (EMU) framework, for instance, has been instrumental in simplifying the computational complexity of isotopomer analysis. nih.govoup.com
More recently, machine learning approaches are being integrated into fluxomics. energy.govnih.gov These methods can learn from large datasets of simulated or experimental labeling patterns to predict metabolic fluxes, potentially offering a faster and more automated alternative to traditional optimization-based approaches. nih.gov
Furthermore, there is a growing effort to develop models that can integrate multi-omics data to provide a more comprehensive and systems-level understanding of metabolism. researchgate.netuv.esoup.comjmicrobiol.or.kr These integrated models hold the promise of unraveling the intricate regulatory networks that govern cellular function in both health and disease. omicstutorials.com
Table 3: Selected Computational Tools for 13C Metabolic Flux Analysis
| Software/Framework | Key Features |
| INCA (Isotopomer Network Compartmental Analysis) | A MATLAB-based platform for isotopically non-stationary metabolic flux analysis. d-nb.infobiorxiv.org |
| Metran | Software for 13C-metabolic flux analysis, tracer experiment design, and statistical analysis based on the EMU framework. mit.edunih.gov |
| OpenFLUX | An open-source software for 13C-based metabolic flux analysis. nih.govnsf.gov |
| FluxML | A universal modeling language for specifying 13C MFA models to enhance reproducibility. frontiersin.org |
| Flux-P | An approach to automate and standardize 13C-based metabolic flux analysis using a workflow framework. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
